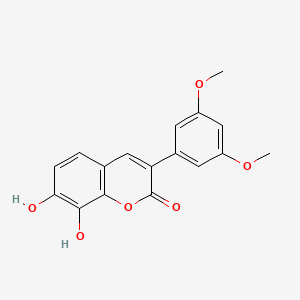

3-(3,5-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one

Description

Properties

CAS No. |

920007-18-7 |

|---|---|

Molecular Formula |

C17H14O6 |

Molecular Weight |

314.29 g/mol |

IUPAC Name |

3-(3,5-dimethoxyphenyl)-7,8-dihydroxychromen-2-one |

InChI |

InChI=1S/C17H14O6/c1-21-11-5-10(6-12(8-11)22-2)13-7-9-3-4-14(18)15(19)16(9)23-17(13)20/h3-8,18-19H,1-2H3 |

InChI Key |

AEWPDUDMTXTXRN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC3=C(C(=C(C=C3)O)O)OC2=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

3-(3,5-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential antioxidant and antimicrobial properties.

Industry: It is used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one involves its interaction with cellular targets and pathways. The compound can induce oxidative stress in cells, leading to apoptosis. It may also interact with specific enzymes and receptors, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other coumarin derivatives, such as (3R)-3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-1H-2-benzopyran-1-one (referenced in and ). Key differences include:

Substitution Patterns: The target compound has 3,5-dimethoxy and 7,8-dihydroxy groups, whereas the analogue in features 3-hydroxy-4-methoxy and 8-hydroxy substituents. For example, methoxy groups enhance lipophilicity, while hydroxyl groups improve aqueous solubility .

Stereochemical Considerations: The (3R)-configuration in the analogue () introduces chirality, which may affect its biological interactions.

Data Table: Key Properties of Selected Coumarin Derivatives

Research Findings and Limitations

The provided evidence lacks explicit pharmacological or spectroscopic data for 3-(3,5-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one. However, inferences can be drawn from structurally related coumarins:

- Antioxidant Activity: The 7,8-dihydroxy groups may enhance radical-scavenging capacity compared to mono-hydroxy analogues .

- Synthetic Challenges : Methoxy groups at the 3- and 5-positions could complicate regioselective synthesis, requiring advanced catalytic methods.

Critical Analysis of Evidence

- Gaps in Data : The absence of direct studies on the target compound necessitates reliance on analogues, introducing uncertainty.

- Safety Guidelines: and emphasize rigorous handling protocols, which should be extrapolated to the target compound despite minor structural differences .

Biological Activity

3-(3,5-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of benzopyrans. Its unique structure, characterized by a benzopyran core with a 3,5-dimethoxyphenyl substituent and hydroxyl groups at the 7th and 8th positions, has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and inflammation.

- Molecular Formula : C17H16O5

- Molecular Weight : 300.31 g/mol

Research indicates that 3-(3,5-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one exhibits notable anticancer and anti-inflammatory properties. The compound's mechanism primarily involves the induction of reactive oxygen species (ROS) , which leads to apoptosis in cancer cells. This suggests its potential as a therapeutic agent in treating various cancers by targeting specific signaling pathways involved in cell proliferation and survival.

Anticancer Activity

A series of studies have evaluated the anticancer effects of this compound against various cancer cell lines. Notably:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), and others.

- IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values ranging from 2.58 to 34.86 μM across different cell lines .

Case Study : In a study focusing on MCF-7 cells, treatment with the compound resulted in:

- Induction of apoptosis as evidenced by increased sub-G0 population in cell cycle analysis.

- Interference with tubulin polymerization kinetics, suggesting a mechanism that disrupts mitotic processes .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and modulate pathways such as NF-kB, which are crucial in inflammatory responses .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 3-(3,5-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one, a comparison with structurally similar compounds is beneficial.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Hydroxy-2H-1-benzopyran-2-one | Hydroxyl group at position 7 | Lacks methoxy substituents |

| Esculetin (6,7-dihydroxycoumarin) | Hydroxyl groups at positions 6 and 7 | Known for its antioxidant properties |

| Fraxetin (7,8-dihydroxy-6-methoxycoumarin) | Methoxy group at position 6 | Exhibits anti-inflammatory effects |

The presence of the dimethoxyphenyl group and specific hydroxyl positioning distinguishes this compound from others, contributing to its unique pharmacological profile.

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

- Antioxidant Activity : Exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases through modulation of oxidative stress pathways .

- Synergistic Effects : When combined with other therapeutic agents, the compound may enhance anticancer efficacy through synergistic mechanisms .

Q & A

Q. How should laboratories dispose of waste containing this compound?

- Methodology : Collect waste in approved containers labeled for halogenated organics. Incinerate at >1000°C with afterburners and scrubbers to minimize dioxin formation. Follow local regulations for hazardous waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.